![molecular formula C17H19N3O3 B2492575 Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate CAS No. 2411333-66-7](/img/structure/B2492575.png)
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate, also known as MPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as allosteric modulators, which are compounds that can enhance or inhibit the activity of certain receptors in the brain and other tissues. MPEP has been shown to have a wide range of effects on the central nervous system, including potential applications in the treatment of various neurological disorders.
Mechanism of Action
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate acts as a negative allosteric modulator of the mGluR5 receptor, which means that it can inhibit the activity of this receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in a decrease in the activity of the receptor, which can have various effects on the brain and other tissues.
Biochemical and physiological effects:
This compound has been shown to have a wide range of effects on the central nervous system, including potential applications in the treatment of various neurological disorders. Some of the biochemical and physiological effects of this compound include:
- Decreased activity of the mGluR5 receptor
- Decreased release of glutamate in the brain
- Modulation of dopamine and other neurotransmitters
- Potential anti-inflammatory effects
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of selective ligands and other tools for studying the mGluR5 receptor
- Potential applications in the study of various neurological disorders
Some of the limitations of this compound include:
- Limited solubility in aqueous solutions
- Potential off-target effects on other receptors
- Limited bioavailability in vivo
Future Directions
There are several potential future directions for research on Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate and related compounds. Some of these include:
- Development of more selective and potent allosteric modulators of the mGluR5 receptor
- Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders
- Exploration of the potential anti-inflammatory effects of this compound and related compounds
- Investigation of the potential applications of this compound in the study of addiction and other neuropsychiatric disorders
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as a negative allosteric modulator of the mGluR5 receptor, which has been implicated in the pathophysiology of various neurological disorders. This compound has several advantages and limitations for use in laboratory experiments, and there are several potential future directions for research on this compound and related compounds.
Synthesis Methods
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate can be synthesized using a variety of methods, including the reaction of 5-methyl-1-phenylpyrazole-4-carbaldehyde with ethyl 4-oxobut-2-enoate in the presence of a suitable catalyst. This reaction produces the intermediate compound 1-(5-methyl-1-phenylpyrazol-4-yl)ethyl-4-oxobut-2-enoate, which can be further reacted with methylamine to yield the final product, this compound.
Scientific Research Applications
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Research has shown that this compound can modulate the activity of certain receptors in the brain, including the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of various neurological disorders.
properties
IUPAC Name |
methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(19-16(21)9-10-17(22)23-3)15-11-18-20(13(15)2)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFPKFJSGVFQO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.